8'-methyl-7',8'-dihydro-6'H-spiro[azetidine-3,5'-imidazo[1,2-a]pyrimidine]-7'-one dihydrochloride
Description
This compound features a spirocyclic architecture combining an azetidine ring (four-membered) and a partially saturated imidazo[1,2-a]pyrimidine core. The dihydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical applications. Key structural attributes include:
- Spiro junction: The azetidine and imidazo[1,2-a]pyrimidine rings share a single carbon atom, imposing conformational rigidity.
- Substituents: The 8'-methyl group and ketone at the 7'-position influence electronic and steric properties.
- Salt form: The dihydrochloride improves bioavailability compared to the free base .
Properties
IUPAC Name |
8-methylspiro[6H-imidazo[1,2-a]pyrimidine-5,3'-azetidine]-7-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O.2ClH/c1-12-7(14)4-9(5-10-6-9)13-3-2-11-8(12)13;;/h2-3,10H,4-6H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHUIHDBSPGJSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2(CNC2)N3C1=NC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylspiro[6H-imidazo[1,2-a]pyrimidine-5,3’-azetidine]-7-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the construction of the imidazo[1,2-a]pyrimidine core, which is then further functionalized to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
8-Methylspiro[6H-imidazo[1,2-a]pyrimidine-5,3’-azetidine]-7-one undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyrimidine core .
Scientific Research Applications
8-Methylspiro[6H-imidazo[1,2-a]pyrimidine-5,3’-azetidine]-7-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Methylspiro[6H-imidazo[1,2-a]pyrimidine-5,3’-azetidine]-7-one involves its interaction with specific molecular targets and pathways. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, resulting in its therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Parameters
Structural Differences
- Core Heterocycles : The target compound’s spirocyclic azetidine-imidazo[1,2-a]pyrimidine system contrasts with the tetrahydroimidazo[1,2-a]pyridine cores in compounds 2c and 1l . The latter lack spiro junctions and instead feature fused bicyclic systems.
- The dihydrochloride salt further differentiates its solubility profile .
- Rigidity : The spiro architecture imposes greater conformational restriction compared to the flexible tetrahydroimidazo[1,2-a]pyridines, which may impact pharmacokinetics .
Physicochemical Properties
- Melting Points: The target compound’s melting point is unreported, but analogs like 2c and 1l show high melting points (>220°C), likely due to strong intermolecular interactions (e.g., hydrogen bonding from cyano/ester groups) .
- Purity : Synthesized analogs in –4 exhibit moderate purity (51–61%), suggesting challenges in isolating spirocyclic derivatives like the target compound .
Spectroscopic Characterization
- NMR : The target compound’s ¹H NMR would show distinct signals for the azetidine protons (δ ~3.0–4.0 ppm) and spiro carbon (δ ~70–80 ppm in ¹³C NMR), unlike the ester protons (δ ~1.0–1.5 ppm) in 2c or 1l .
- MS : High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 310.06 (free base) or 382.98 (dihydrochloride), contrasting with higher m/z values for ester-containing analogs (e.g., 550.0978 for 2c) .
Research Implications
The spirocyclic design of the target compound offers unique advantages in drug discovery, such as improved metabolic stability over flexible analogs like 2c or 1l. However, synthetic challenges (e.g., low yields in spirocycle formation) are evident from the moderate purity of related compounds . Further studies should explore its biological activity relative to dihydropyrido-pyrimidinones (e.g., compound 13), which share partial structural motifs .
Biological Activity
The compound 8'-methyl-7',8'-dihydro-6'H-spiro[azetidine-3,5'-imidazo[1,2-a]pyrimidine]-7'-one dihydrochloride , also referred to as NKD21820, is a novel small molecule that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a complex spirocyclic structure that combines elements of azetidine and imidazopyrimidine. The presence of the methyl group at the 8' position and the dihydrochloride salt form are critical for its solubility and biological activity.
Molecular Formula
- Molecular Formula : CHClNO
- Molecular Weight : 248.13 g/mol
Research indicates that this compound exhibits various biological activities primarily through its interaction with specific molecular targets within cells. The compound appears to influence:
- Enzyme Inhibition : It inhibits key enzymes involved in cell proliferation and survival pathways, particularly those associated with oncogenic signaling.
- Receptor Binding : The compound may bind to specific receptors, modulating their activity and leading to downstream effects on cellular processes.
Pharmacological Effects
The biological activity of this compound has been evaluated in several studies:
-
Anticancer Activity : In vitro studies have shown that NKD21820 can inhibit the growth of various cancer cell lines. It has demonstrated efficacy against breast cancer and leukemia models by inducing apoptosis and cell cycle arrest.
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 12.5 Apoptosis induction K562 (Leukemia) 10.0 Cell cycle arrest - Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against both gram-positive and gram-negative bacteria, indicating potential for development as an antibiotic agent.
Case Studies
- Breast Cancer Model : A study conducted on MCF-7 cells treated with varying concentrations of NKD21820 showed a dose-dependent reduction in cell viability. Flow cytometry analysis revealed increased annexin V staining, confirming apoptosis as a mechanism of action.
- Leukemia Treatment : In K562 leukemia cells, treatment with NKD21820 resulted in significant inhibition of cell proliferation and induction of apoptosis, with a notable increase in caspase-3 activity.
Research Findings
Recent research has focused on optimizing the synthesis of NKD21820 to enhance its bioavailability and therapeutic index. Studies have explored various formulations to improve solubility and stability, which are crucial for clinical applications.
Future Directions
Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:
- In vivo Studies : Conducting animal model studies to assess the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Detailed investigations into the molecular pathways affected by NKD21820 will provide insights into its potential as a therapeutic agent.
- Combination Therapies : Exploring synergistic effects with existing chemotherapeutics could enhance treatment outcomes for cancer patients.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
